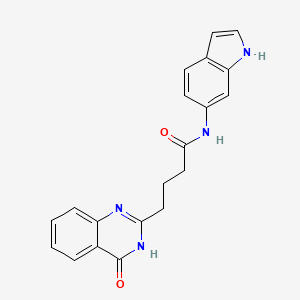
N-(1H-indol-6-yl)-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-INDOL-6-YL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is a complex organic compound that features both indole and quinazoline moieties These structures are significant in medicinal chemistry due to their biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-INDOL-6-YL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the indole and quinazoline intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in an anhydrous solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its desired form.
化学反应分析
Types of Reactions
N-(1H-INDOL-6-YL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
N-(1H-INDOL-6-YL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(1H-INDOL-6-YL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The quinazoline ring can bind to DNA or proteins, affecting their function. These interactions can lead to the modulation of cellular pathways, resulting in the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
N-(1H-INDOL-6-YL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE: vs. : The latter has an additional carbon in the linker chain, which can affect its biological activity and binding affinity.
N-(1H-INDOL-6-YL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE: vs. : The shorter linker chain in the latter can lead to different spatial orientation and interaction with targets.
Uniqueness
N-(1H-INDOL-6-YL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is unique due to its specific combination of indole and quinazoline structures, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and development.
属性
分子式 |
C20H18N4O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
N-(1H-indol-6-yl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
InChI |
InChI=1S/C20H18N4O2/c25-19(22-14-9-8-13-10-11-21-17(13)12-14)7-3-6-18-23-16-5-2-1-4-15(16)20(26)24-18/h1-2,4-5,8-12,21H,3,6-7H2,(H,22,25)(H,23,24,26) |
InChI 键 |
CAJZVKTVPXZYFL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NC3=CC4=C(C=C3)C=CN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl [3-(4-methoxy-3-nitrophenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10863350.png)
![N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10863356.png)
![3,3-dimethyl-10-[2-(morpholin-4-yl)-2-oxoethyl]-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10863375.png)
![4-[(Cyclohex-3-en-1-ylmethyl)(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B10863380.png)
![N-Methyl-N-[(1-methyl-6-oxo-16-dihydropyridin-3-YL)methyl]prop-2-enamide](/img/structure/B10863382.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B10863383.png)
![11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10863388.png)
![Methyl 5-chloro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B10863396.png)
![N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10863406.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10863410.png)
![Methyl 7-(3-fluorophenyl)-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10863411.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B10863419.png)
![Butyl 4-{[(pyridin-3-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B10863426.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10863433.png)
